molecular formula C21H20N6OS B2713203 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1797726-04-5

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2713203
CAS No.: 1797726-04-5
M. Wt: 404.49
InChI Key: LXWFNSLIOZOVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a versatile chemical compound with a unique structure that enables its application in various fields such as drug discovery, material science, and biological studies. This compound is characterized by its complex molecular structure, which includes a pyrazine ring, a piperidine ring, and a thiazole ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazine, piperidine, and thiazole rings. The synthetic route may involve the following steps:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Piperidine Ring: This step may involve the reduction of a pyridine derivative or the cyclization of an appropriate precursor.

    Formation of the Thiazole Ring: This can be synthesized through the condensation of a thioamide with a haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield halogenated or nucleophilic substitution products.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

These compounds share similar structural features but may differ in their specific chemical properties and applications

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c22-12-17-19(24-9-8-23-17)27-10-6-15(7-11-27)13-25-20(28)18-14-29-21(26-18)16-4-2-1-3-5-16/h1-5,8-9,14-15H,6-7,10-11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFNSLIOZOVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.